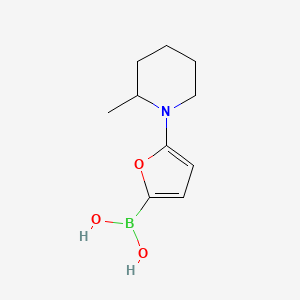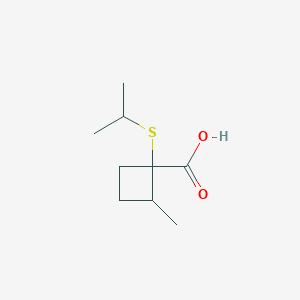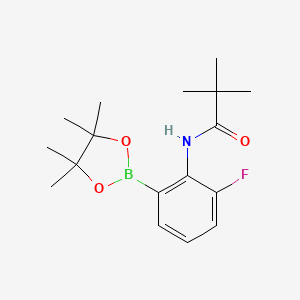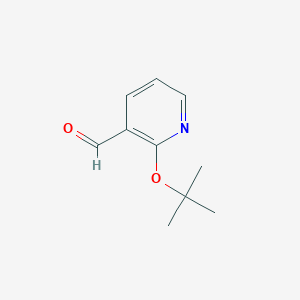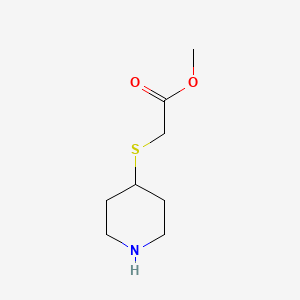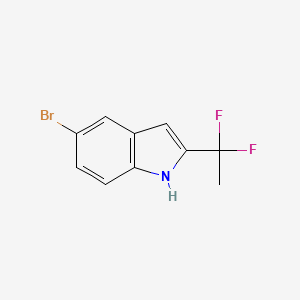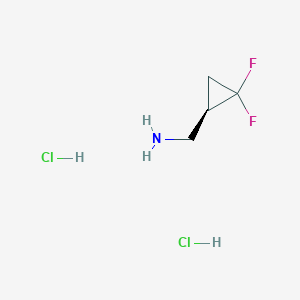
(R)-(2,2-Difluorocyclopropyl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride is a chemical compound with the molecular formula C₄H₉Cl₂F₂N It is characterized by the presence of a difluorocyclopropyl group attached to a methanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride typically involves the following steps:
Formation of the Difluorocyclopropyl Group: This step involves the introduction of fluorine atoms into a cyclopropane ring. Various methods, such as difluoromethylation, can be employed to achieve this.
Attachment of the Methanamine Moiety: The difluorocyclopropyl group is then reacted with a suitable amine precursor to form the methanamine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can interact with enzymes, receptors, and other biomolecules, potentially leading to inhibition or activation of biological processes. The methanamine moiety may also play a role in modulating the compound’s activity and binding affinity.
類似化合物との比較
Similar Compounds
(S)-(2,2-Difluorocyclopropyl)methanamine dihydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
Difluoromethylated Amines: Compounds with similar difluoromethyl groups attached to amine moieties.
Cyclopropylamines: Compounds with cyclopropyl groups attached to amine moieties.
Uniqueness
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of both difluorocyclopropyl and methanamine groups. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C4H9Cl2F2N |
|---|---|
分子量 |
180.02 g/mol |
IUPAC名 |
[(1R)-2,2-difluorocyclopropyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C4H7F2N.2ClH/c5-4(6)1-3(4)2-7;;/h3H,1-2,7H2;2*1H/t3-;;/m1../s1 |
InChIキー |
MSRCHWCELWNMPO-HWYNEVGZSA-N |
異性体SMILES |
C1[C@@H](C1(F)F)CN.Cl.Cl |
正規SMILES |
C1C(C1(F)F)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


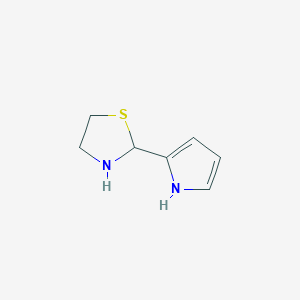


![1-Methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13339600.png)

![L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13339611.png)
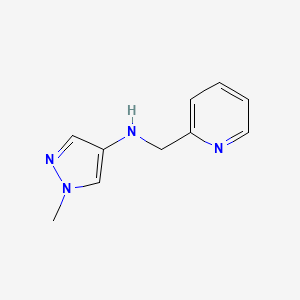
![Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13339624.png)
